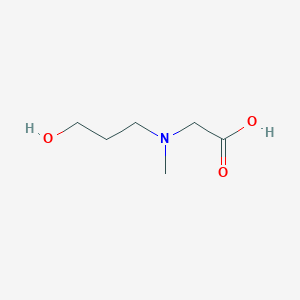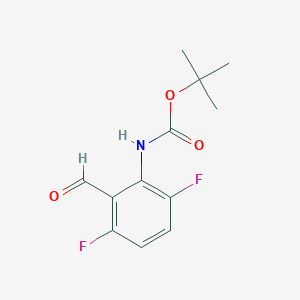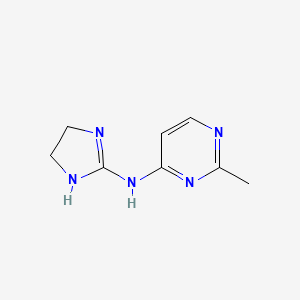
5-(Aminomethyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)dihydrofuran-2(3H)-one is an organic compound with a furan ring structure. It is characterized by the presence of an aminomethyl group attached to the furan ring, making it a versatile compound in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with dihydrofuran-2(3H)-one.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes:
Raw Material Preparation: Purification of starting materials.
Reaction Optimization: Control of reaction parameters such as temperature, pressure, and pH.
Product Isolation: Separation and purification of the final product using techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furan ring to a more saturated structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of oxo derivatives and carboxylic acids.
Reduction Products: Formation of dihydrofuran derivatives.
Substitution Products: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
5-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
5-(aminomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO2/c6-3-4-1-2-5(7)8-4/h4H,1-3,6H2 |
Clave InChI |
XJNSEWOBVXGVCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)







![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)

